molecular formula C21H21N5O3S B11076336 1-(4-ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}pyrrolidine-2,5-dione

1-(4-ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}pyrrolidine-2,5-dione

Cat. No.: B11076336
M. Wt: 423.5 g/mol
InChI Key: XYYDPICBESSRTG-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}dihydro-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an ethoxyphenyl group, a triazole ring, and a pyrrole-dione core, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Ethoxyphenyl Group: This step involves the ethoxylation of a phenyl ring.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling Reactions: The triazole ring is then coupled with the ethoxyphenyl group using suitable reagents and catalysts.

    Formation of the Pyrrole-Dione Core: The final step involves the formation of the pyrrole-dione core through cyclization and oxidation reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the triazole ring, leading to the formation of various derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: The compound is used in biochemical assays to study enzyme interactions, protein binding, and cellular pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}dihydro-1H-pyrrole-2,5-dione can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-methoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}dihydro-1H-pyrrole-2,5-dione and 1-(4-ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}dihydro-1H-pyrrole-2,5-dione.

    Uniqueness: The presence of the ethoxy group and the specific arrangement of the triazole and pyrrole-dione rings confer unique chemical and biological properties to the compound, making it distinct from its analogs.

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylamino]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H21N5O3S/c1-2-29-16-10-8-15(9-11-16)26-19(27)12-17(20(26)28)22-13-18-23-24-21(30)25(18)14-6-4-3-5-7-14/h3-11,17,22H,2,12-13H2,1H3,(H,24,30)

InChI Key

XYYDPICBESSRTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=NNC(=S)N3C4=CC=CC=C4

Origin of Product

United States

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